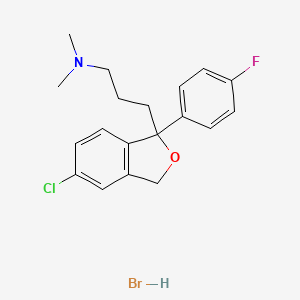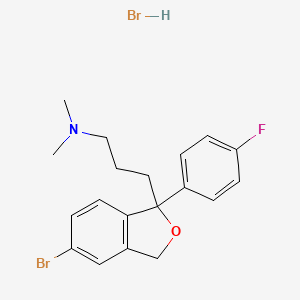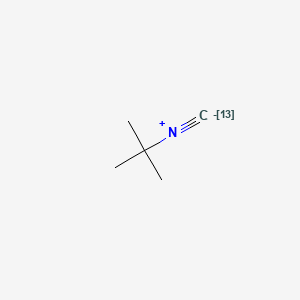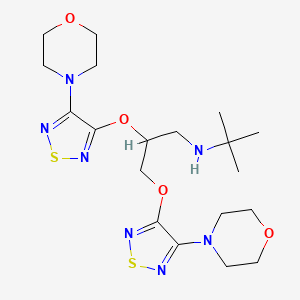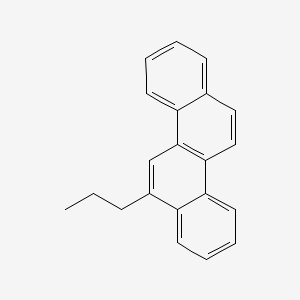
6-Propylchrysene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Application in OLEDs : 6-Propylchrysene derivatives, such as tetrabromochrysene and tetrasubstituted chrysenes, have been synthesized and used in organic light-emitting diodes (OLEDs) due to their blue fluorescent emission properties. These derivatives show potential for application in electronic devices (Wu et al., 2014).
Carcinogenic Properties : Studies have shown that certain derivatives of chrysene, like 6-Nitrochrysene (6-NC), are potent carcinogens, inducing mammary cancer in rodents. This highlights the compound's significance in cancer research and understanding environmental carcinogens (El-Bayoumy et al., 1993).
Chemical and Biological Applications of Aconitic Acid : Aconitic acid, a compound related to chrysene chemistry, has applications in bio-based plastics, cross-linkers, and as a chemical intermediate in various industrial processes. It also plays roles in the biological systems of plants and animals (Bruni & Klasson, 2022).
Metabolic Studies and Toxicity : The metabolism of chrysene derivatives like 6-Aminochrysene and their effects on human cells have been investigated, providing insights into the compound's toxicity and potential risks in environmental and occupational exposure (Lambelin et al., 1975).
Colon Cancer Research : Novel 6,12-disubstituted chrysene derivatives have been synthesized and shown to have significant activity against colon cancer cell lines, marking a potential for therapeutic applications (Banik et al., 2010).
Genotoxicity Studies : The genotoxic effects of chrysene derivatives under ultraviolet A irradiation have been studied, offering crucial information on the compound's interaction with living cells and DNA, which is significant for understanding carcinogenic mechanisms (Zhang et al., 2006).
Environmental Impact and Pollution : Studies have also focused on the environmental impact of chrysene derivatives, particularly those found in pollutants like diesel exhaust, enhancing our understanding of air pollution and associated health risks (Chen et al., 2000).
properties
IUPAC Name |
6-propylchrysene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18/c1-2-7-16-14-21-17-9-4-3-8-15(17)12-13-20(21)19-11-6-5-10-18(16)19/h3-6,8-14H,2,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBSMHMYMMBHFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=CC3=CC=CC=C32)C4=CC=CC=C41 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Propylchrysene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


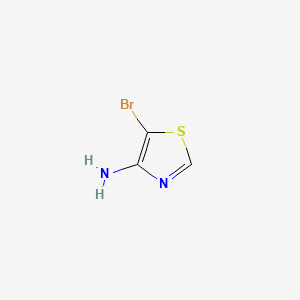

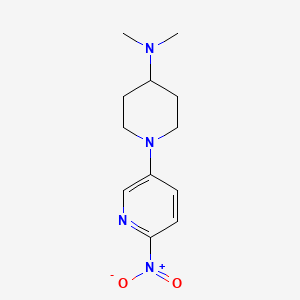
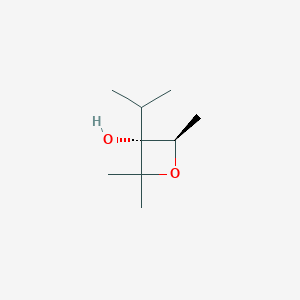
![Pyrido[2,3-e][1,4]oxazepine](/img/structure/B569830.png)
